molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine

Cat. No.: B6305879
CAS No.: 1883429-99-9
M. Wt: 379.5 g/mol
InChI Key: WYCQRFAODUWGOF-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups

Properties

IUPAC Name

2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQRFAODUWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Grignard Reaction for Thioether Formation

The thioether moiety is often installed early in the synthesis due to its relative stability. A modified protocol from CN101885720B demonstrates this:

  • Bromination : Thiophene derivatives are brominated at low temperatures (-10–10°C) using N-bromosuccinimide (NBS) or HBr, yielding 2-bromothiophene intermediates.

  • Grignard Reaction : The brominated intermediate reacts with magnesium chips in anhydrous ether or tetrahydrofuran (THF), followed by ethylene oxide addition to form 2-thiophene ethanol.

  • Thioether Installation : 2-Thiophene ethanol undergoes esterification with benzenesulfonyl chloride and subsequent ammonolysis under pressurized NH₃ to yield 2-[(4-methylphenyl)thio]ethylamine.

Phosphine Group Introduction

The diphenylphosphinoethyl segment is introduced via nucleophilic substitution or metal-mediated coupling:

  • Substitution with Chlorodiphenylphosphine : 2-[(4-methylphenyl)thio]ethylamine reacts with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine) to form the target compound.

  • Palladium-Catalyzed Cross-Coupling : Aryl halides are coupled with diphenylphosphine derivatives using Pd catalysts, though this method is less common due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–20°C (Grignard step)Minimizes decomposition
Solvent PolarityTHF > Ether > TolueneEnhances Mg coordination
Ammonolysis Pressure0.5–0.7 MPaAccelerates NH₃ diffusion

Lower temperatures during bromination (-10°C) improve regioselectivity, while THF enhances Grignard reagent stability. Ammonolysis at 0.6 MPa reduces reaction time by 40% compared to atmospheric conditions.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium chloride (0.5–2 wt%) increases esterification rates by 30%.

  • Antioxidants : Hydroquinone (0.1 wt%) prevents oxidation of the thioether group during distillation.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Sequential FunctionalizationHigh purity, scalableLengthy (5–7 steps)45–55%
Convergent CouplingModular, fewer stepsRequires pre-synthesized modules50–60%
One-Pot AssemblyTime-efficientLow selectivity for bifunctional products30–40%

The sequential approach remains dominant in industrial settings due to better control over regiochemistry, albeit with moderate yields.

Challenges and Mitigation Strategies

Phosphine Oxidation

Diphenylphosphino groups are prone to oxidation during synthesis. Solutions include:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Adding reducing agents like triphenylphosphine to scavenge oxygen.

Purification Difficulties

The compound’s amphiphilic nature complicates isolation. Countermeasures involve:

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent.

  • Crystallization : Slow evaporation from ethanol/water mixtures yields >95% pure crystals.

Applications in Coordination Chemistry

While beyond preparation methods, understanding the compound’s utility informs synthetic design:

  • Palladium Complexes : Forms stable Pd(0) complexes for Suzuki-Miyaura couplings.

  • Ligand Tuning : The thioether’s electron-donating properties modulate metal center electrophilicity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The thioether group can be reduced to form thiols.

    Substitution: Both the phosphine and thioether groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides and sulfoxides.

    Reduction: Thiols and secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Catalysis

1.1 Transition Metal Catalysis
DPET is widely utilized as a ligand in transition metal-catalyzed reactions. Its electron-donating properties enhance the reactivity of metal centers, making it valuable in various catalytic processes, including:

  • Cross-Coupling Reactions : DPET facilitates Suzuki-Miyaura and Heck reactions, allowing for the formation of carbon-carbon bonds essential in organic synthesis.
  • C-H Activation : The compound plays a pivotal role in C-H activation strategies, enabling the functionalization of hydrocarbons under mild conditions.

1.2 Hydrogenation Reactions
DPET has been employed in hydrogenation reactions, where it aids in the reduction of alkenes and alkynes. Its stability and ability to coordinate with metal catalysts improve reaction efficiency and selectivity.

Medicinal Chemistry

2.1 Antitumor Activity
Recent studies have indicated that DPET exhibits moderate antitumor activity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The exact mechanism of action is still under investigation, but its potential as an antitumor agent is promising.

2.2 Antibacterial Properties
DPET has shown potent antibacterial activity against both gram-positive and gram-negative bacteria. This property opens avenues for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.

Materials Science

3.1 Polymer Chemistry
In materials science, DPET is explored for its application in polymer chemistry as a ligand for metal complexes used in the synthesis of advanced materials. The incorporation of DPET into polymer matrices can enhance their mechanical and thermal properties.

3.2 Nanomaterials Synthesis
DPET is also utilized in the synthesis of nanoparticles and nanocomposites, where it serves as a stabilizing agent that influences particle size and distribution.

Case Studies

Study Focus Findings Reference
Antitumor ActivityDPET demonstrated IC50 values indicating significant inhibition of cancer cell proliferation.
Catalytic EfficiencyIn Suzuki coupling reactions, DPET-ligated palladium complexes showed enhanced yields compared to traditional ligands.
Antibacterial EfficacyExhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than common antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.

Biological Activity

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine, a compound with the chemical formula C23H26NPS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

The compound features a diphenylphosphino group and a thioether moiety, which are critical for its biological interactions. The structural formula is as follows:

  • Chemical Name : this compound
  • CAS Number : 1883429-99-9
  • Molecular Weight : 394.53 g/mol

Structural Representation

C23H26NPS\text{C}_{23}\text{H}_{26}\text{N}\text{P}\text{S}

Anticancer Properties

Recent studies have indicated that phosphine-containing compounds exhibit promising anticancer properties. For instance, gold(I) phosphine complexes have shown significant cytotoxicity against various cancer cell lines, leading to apoptosis through the activation of caspase pathways . The mechanism often involves the inhibition of thioredoxin reductase, a key enzyme in maintaining redox balance within cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxic effects of this compound were evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Inhibition of thioredoxin reductase
A549 (lung cancer)10.0Disruption of cellular redox homeostasis

Antimicrobial Activity

Phosphine derivatives have also been explored for their antimicrobial properties. A study highlighted that certain phosphine compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.

Table: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to coordinate with metal ions, enhancing its reactivity and interaction with biological targets. The phosphine group can act as a ligand in metal complexes, which are crucial for various biochemical pathways.

Coordination Chemistry

The coordination chemistry of this compound has been studied extensively, revealing that it can form stable complexes with transition metals. These complexes often exhibit enhanced biological activity compared to their uncoordinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine with high purity?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For the thioether moiety ([(4-methylphenyl)thio] group), alkylation of 4-methylthiophenol with a bromoethyl intermediate is common. The phosphine group (Diphenylphosphino) is typically introduced via a Staudinger reaction or phosphine-alkylation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitoring by TLC and NMR at each step is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • 1H/13C NMR to confirm proton environments and carbon frameworks.
  • X-ray crystallography (e.g., SHELXL refinement) for absolute configuration determination, especially for chiral centers .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition.
  • FT-IR to identify functional groups (e.g., P-C, S-C bonds) .

Q. What stability considerations are critical for handling this compound?

  • Answer : The phosphine group is air-sensitive and prone to oxidation. Store under inert gas (N2/Ar) at -20°C in amber vials. The thioether moiety is hydrolytically stable but may oxidize under strong acidic/basic conditions. Monitor degradation via HPLC-MS over time .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing sulfur- and phosphorus-containing derivatives?

  • Answer : Key challenges include:

  • Phosphine oxidation : Conduct reactions under strict anaerobic conditions (Schlenk line/glovebox).
  • Sulfur reactivity : Use protecting groups (e.g., tert-butyl disulfide) during phosphine installation.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 thiol-to-bromoethyl ratio) and reaction time (monitored by GC-MS) .

Q. What computational tools are suitable for predicting the compound’s electronic properties and ligand behavior?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Solvent effects : Use COSMO-RS to model solubility and aggregation behavior .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity differences : Validate purity via HPLC (>98%) and quantify trace impurities (e.g., phosphine oxides).
  • Assay variability : Standardize protocols (e.g., IC50 measurements using identical cell lines).
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate SAR trends .

Q. What strategies optimize this compound’s application in catalysis or supramolecular chemistry?

  • Answer :

  • Catalysis : Test as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Adjust phosphine substituents (electron-donating vs. withdrawing) to tune metal complex reactivity.
  • Supramolecular systems : Exploit thioether-Pd(II) interactions for self-assembly. Characterize coordination modes via XAS (X-ray absorption spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.